molecular formula C14H8BrN3O2 B11534578 2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzonitrile

2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzonitrile

Cat. No.: B11534578
M. Wt: 330.14 g/mol
InChI Key: GRMMDFGHOMKXFO-UHFFFAOYSA-N
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Description

2-{[(E)-1-(4-bromo-3-nitrophenyl)methylidene]amino}benzonitrile is an organic compound characterized by its complex structure, which includes a bromine atom, a nitro group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(4-bromo-3-nitrophenyl)methylidene]amino}benzonitrile typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 2-aminobenzonitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalytic amount of acid, such as hydrochloric acid or acetic acid, is often used to facilitate the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1-(4-bromo-3-nitrophenyl)methylidene]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction: 2-{[(E)-1-(4-amino-3-nitrophenyl)methylidene]amino}benzonitrile.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Derivatives with substituted functional groups in place of the bromine atom.

Scientific Research Applications

2-{[(E)-1-(4-bromo-3-nitrophenyl)methylidene]amino}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[(E)-1-(4-bromo-3-nitrophenyl)methylidene]amino}benzonitrile involves its interaction with specific molecular targets. The nitro group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-nitrobenzaldehyde: A precursor in the synthesis of the compound.

    2-aminobenzonitrile: Another precursor used in the synthesis.

    2-bromo-1-(4-nitrophenyl)ethanone: A structurally related compound with similar functional groups.

Uniqueness

2-{[(E)-1-(4-bromo-3-nitrophenyl)methylidene]amino}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H8BrN3O2

Molecular Weight

330.14 g/mol

IUPAC Name

2-[(4-bromo-3-nitrophenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H8BrN3O2/c15-12-6-5-10(7-14(12)18(19)20)9-17-13-4-2-1-3-11(13)8-16/h1-7,9H

InChI Key

GRMMDFGHOMKXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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